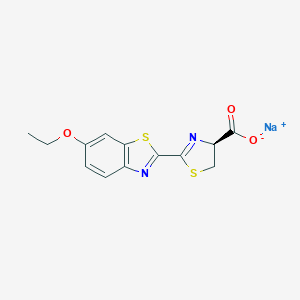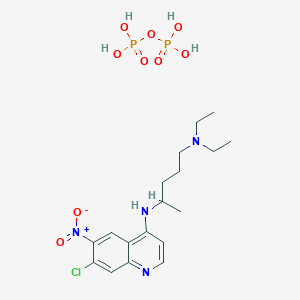![molecular formula C6H4ClN3O B034283 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-75-2](/img/structure/B34283.png)
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of isoxazolo[4,5-d]pyridazine, which is known for its biological activities such as antitumor, antiviral, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine is not fully understood. However, studies have suggested that it may exert its biological activities by targeting specific enzymes or signaling pathways. For example, the antitumor activity of this compound may be attributed to its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The antiviral activity may be due to its ability to inhibit the viral DNA polymerase enzyme. The anti-inflammatory effects may be mediated by its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated its antitumor activity in xenograft models of human breast cancer and its anti-inflammatory effects in animal models of acute lung injury.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine in lab experiments is its potent biological activities, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may hinder its clinical application.
Future Directions
There are several future directions for the research on 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine. One direction is to investigate its mechanism of action in more detail, particularly in relation to its antitumor and antiviral activities. Another direction is to study its pharmacokinetics and toxicity in animal models to determine its suitability for clinical use. Additionally, the development of analogs of this compound with improved biological activities and pharmacokinetic properties may be a promising avenue for drug development.
Synthesis Methods
The synthesis of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine involves the reaction of 3-methylisoxazol-5-amine with 4-chloropyridazine-3-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The product is obtained by purification using column chromatography or recrystallization.
Scientific Research Applications
The potential therapeutic applications of 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine have been investigated in various studies. One study reported that this compound has potent antitumor activity against human breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that it has antiviral activity against human cytomegalovirus by inhibiting viral DNA replication. Additionally, 4-Chloro-3-methylisoxazolo[4,5-d]pyridazine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
properties
CAS RN |
106584-75-2 |
|---|---|
Product Name |
4-Chloro-3-methylisoxazolo[4,5-d]pyridazine |
Molecular Formula |
C6H4ClN3O |
Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloro-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4ClN3O/c1-3-5-4(11-10-3)2-8-9-6(5)7/h2H,1H3 |
InChI Key |
NCPVRJMRLUETIT-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=CN=NC(=C12)Cl |
Canonical SMILES |
CC1=NOC2=CN=NC(=C12)Cl |
synonyms |
Isoxazolo[4,5-d]pyridazine, 4-chloro-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




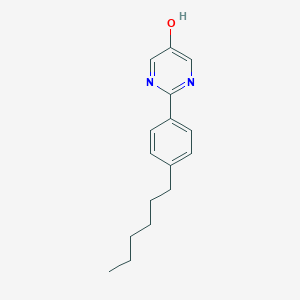
![Cucurbit[7]uril](/img/structure/B34203.png)
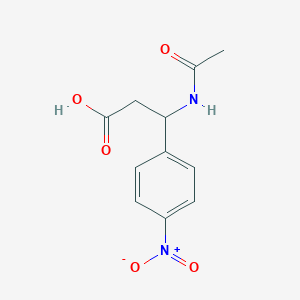

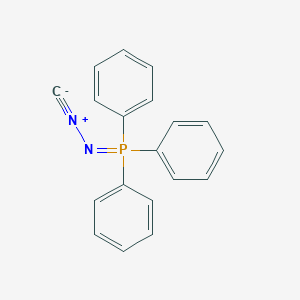
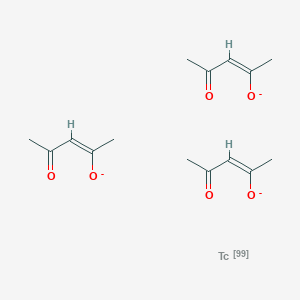
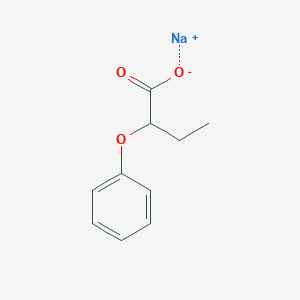


![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
